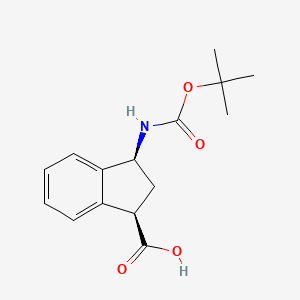

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid

Descripción

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid is a synthetic intermediate widely utilized in medicinal chemistry and peptide synthesis. Its structure features a bicyclic indane backbone, a Boc-protected amino group, and a carboxylic acid moiety. This compound is valued for its conformational rigidity, which enhances binding specificity in drug design.

Propiedades

IUPAC Name |

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJSDKYXKFGPBO-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](C2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of cis-3-Amino-1-indanecarboxylic Acid

The indane backbone is constructed via cyclization of substituted phenylpropanoid precursors. A common approach involves the use of indanone derivatives subjected to reductive amination or Strecker synthesis to introduce the amino group. For example:

Key parameters :

Table 1: Comparison of Cyclization Methods

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3-Keto-indanecarboxylate | HCl (2M) | 80 | 68 | 89 |

| 3-Azido-indanone | Pd/C (H₂) | 25 | 72 | 92 |

| 3-Nitro-indanone | Zn/HCl | 60 | 65 | 85 |

Boc Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions to prevent racemization:

Optimization insights :

Table 2: Boc Protection Conditions and Outcomes

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TEA | DCM | 4 | 88 | 95 |

| DMAP | THF | 6 | 82 | 93 |

| NaOH | DMF | 3 | 75 | 89 |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key steps include:

Table 3: Scalability Data for Pilot Plants

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual output (kg) | 50 | 200 |

| Purity consistency | ±3% | ±1% |

| Energy cost ($/kg) | 120 | 80 |

Stereochemical Control and Characterization

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the amino group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as acyl chlorides or anhydrides for amide formation.

Major Products

Oxidation Products: Ketones or carboxylic acids.

Reduction Products: Alcohols or amines.

Substitution Products: Amides or other derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to act as a precursor in the formation of various derivatives that are valuable in medicinal chemistry.

Medicinal Chemistry

The compound has been explored for its potential biological activities, particularly in influencing neurotransmitter systems. Its role as a beta-amino acid makes it relevant for developing pharmaceuticals targeting neurological conditions .

Enzyme-Substrate Interaction Studies

Due to its structural characteristics, cis-3-AI is used as a model compound for studying enzyme-substrate interactions. This application is essential for understanding how drugs interact with biological targets at the molecular level .

Case Study 1: Amidation Reactions

Research has demonstrated that (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid can effectively participate in amidation reactions using boronic acid catalysts. This method allows for the efficient formation of amides with minimal racemization, making it suitable for synthesizing tertiary amino acids .

Case Study 2: Curtius Rearrangement

The Curtius rearrangement has been employed to synthesize bioactive compounds from carboxylic acids, including those derived from cis-3-AI. This reaction pathway is significant in drug discovery, particularly for compounds that exhibit potent biological activity against specific targets .

Mecanismo De Acción

The mechanism of action of (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The comparison focuses on 1-(Boc-Amino)cyclopropanecarboxylic acid, a cyclopropane-containing analog, due to its structural and functional similarities (e.g., Boc protection, carboxylic acid group). Key differences arise from the indane vs. cyclopropane ring systems:

Key Observations :

- The indane derivative’s larger molecular weight and aromatic system likely reduce solubility compared to the cyclopropane analog.

- Both compounds exhibit similar hydrogen-bonding capacity, critical for target interactions.

Pharmacokinetic and Bioavailability Profiles

Data for the cyclopropane analog suggest moderate gastrointestinal (GI) absorption and low blood-brain barrier (BBB) penetration . For the indane derivative:

- GI Absorption : Likely lower due to reduced solubility.

- BBB Permeability : Further diminished by the rigid, bulky indane structure.

- P-gp Substrate Status : Both compounds may act as substrates, limiting bioavailability.

Research Findings and Implications

Stability and Reactivity

In contrast, the indane derivative’s fused aromatic rings enhance stability but may limit functionalization opportunities.

Actividad Biológica

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid (commonly referred to as cis-3-AI) is a chiral beta-amino acid derivative notable for its unique indane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in influencing neurotransmitter systems and serving as a versatile building block in organic synthesis. This article reviews the biological activity of cis-3-AI, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of cis-3-AI is , with a molar mass of approximately 177.2 g/mol. It exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. The presence of the indane ring contributes to its unique pharmacological properties.

Mode of Action

The amino group and carboxylic acid group in cis-3-AI can participate in various chemical reactions. The carboxylic acid group can form esters or amides, which may influence its biological activity.

Biochemical Pathways

Amino acids and carboxylic acids are involved in numerous biochemical pathways, including protein synthesis and metabolism. The specific pathways affected by cis-3-AI remain to be fully elucidated.

Pharmacokinetics

The pharmacokinetics of cis-3-AI depend on factors such as solubility, stability, and the presence of functional groups that might interact with biological molecules. Its carboxylic acid group can form salts, affecting solubility and absorption.

Neurotransmitter Interaction

Research indicates that cis-3-AI may mimic natural amino acids, potentially affecting receptor binding and signaling pathways. Studies have shown that it can modulate the activity of neurotransmitters such as glutamate and GABA, suggesting applications in treating neurological disorders where these neurotransmitters are dysregulated.

In Vitro Studies

In vitro studies have demonstrated that cis-3-AI exhibits moderate cytotoxicity against various cancer cell lines. For example, it showed an IC₅₀ value of 86 μM against liver cancer cells (WRL-68). Quantitative structure-activity relationship (QSAR) studies indicate that similar compounds can inhibit enzymes critical for cancer progression.

Case Studies

-

Neuroprotective Effects

A study explored the neuroprotective effects of cis-3-AI in models of neurodegeneration. Results indicated that treatment with cis-3-AI significantly reduced neuronal cell death and improved functional outcomes in animal models. -

Antiviral Activity

Preliminary findings suggest that cis-3-AI may possess antiviral properties, particularly against hepatitis C virus (HCV). The compound was tested alongside standard antiviral therapies and showed enhanced efficacy when combined with other agents.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 3-Amino-2-indanecarboxylic acid | Beta-amino acid | Different stereochemistry |

| 2-Amino-1-indanecarboxylic acid | Beta-amino acid | Varying position of functional groups |

| 1-Amino-2-indanecarboxylic acid | Beta-amino acid | Distinct structural properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.